1-(3-Fluorophenoxy)-2-propanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(3-fluorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H9FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 |
InChI Key |
DKRYKBLIMCCASI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 3 Fluorophenoxy 2 Propanone
Established Synthetic Pathways to the 1-(3-Fluorophenoxy)-2-propanone Core
The construction of the this compound core structure typically involves the strategic formation of the phenoxy ether bond and the introduction of the propanone functional group. These transformations can be accomplished through several well-established synthetic routes.
Phenoxy Ether Formation Strategies
The Williamson ether synthesis stands as a cornerstone for the formation of the aryloxy ether linkage in this compound. This method involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.com In the context of synthesizing the target molecule, this would typically involve the reaction of 3-fluorophenol (B1196323) with a haloacetone, such as chloroacetone (B47974) or bromoacetone (B165879).
The reaction proceeds via an SN2 mechanism, where the nucleophilic 3-fluorophenoxide ion attacks the electrophilic carbon of the haloacetone, displacing the halide to form the ether bond. masterorganicchemistry.com To facilitate this reaction, a base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The choice of base and solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to enhance the nucleophilicity of the phenoxide. numberanalytics.com
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition |
|---|---|
| Reactants | 3-Fluorophenol, Chloroacetone |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone or DMF |
| Temperature | Reflux |
| Reaction Time | Several hours |
An alternative to the classical Williamson ether synthesis for forming aryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. While traditionally requiring harsh conditions, modern modifications have made this method more versatile. Another advanced approach is the Buchwald-Hartwig amination, which has been extended to the formation of C-O bonds, providing a palladium-catalyzed route to aryl ethers.
Propanone Backbone Construction Techniques
The propanone moiety is typically introduced using a reagent that already contains the three-carbon ketone structure. As mentioned, chloroacetone or bromoacetone are common choices in the Williamson ether synthesis, directly installing the propanone backbone onto the 3-fluorophenoxy group.
Alternatively, the propanone unit can be constructed through other synthetic transformations. For instance, the oxidation of a corresponding secondary alcohol, 1-(3-fluorophenoxy)-2-propanol, would yield the desired ketone. Various oxidizing agents can be employed for this purpose, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Another approach involves the acylation of a suitable precursor. For example, a Friedel-Crafts acylation of a fluorinated aromatic compound could be envisioned, although this is less direct for the synthesis of this compound. A more relevant strategy could involve the reaction of a 3-fluorophenoxy-substituted organometallic reagent with an acetylating agent.
Multistep Syntheses for Core Assembly
A plausible two-step synthesis could involve:
Synthesis of 1-(3-fluorophenoxy)-2-propanol: This intermediate can be synthesized via the Williamson ether synthesis between 3-fluorophenol and propylene (B89431) oxide or by reacting 3-fluorophenol with allyl bromide followed by hydroboration-oxidation.
Oxidation to this compound: The secondary alcohol is then oxidized to the corresponding ketone using standard oxidation methods as previously described.
This multistep approach offers flexibility in terms of substrate scope and allows for the purification of intermediates, which can lead to a higher purity of the final product.
Advanced Synthetic Approaches and Reaction Optimization for this compound
To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, several advanced methodologies and optimization strategies can be employed.
Catalytic Systems and Optimized Reaction Conditions
While the Williamson ether synthesis is often carried out stoichiometrically, the use of catalytic systems can enhance its efficiency. Phase-transfer catalysis (PTC) is a particularly effective technique. In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. This can lead to faster reaction rates, milder reaction conditions, and the use of less expensive and more environmentally benign solvent systems like water-toluene.
Microwave-assisted synthesis is another advanced technique that can significantly accelerate the Williamson ether synthesis. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.
For the C-O bond formation, palladium-catalyzed methods like the Buchwald-Hartwig ether synthesis offer a powerful alternative, especially for more challenging substrates. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand.
Table 2: Comparison of Synthetic Methodologies
| Method | Catalyst/Promoter | Typical Conditions | Advantages |
|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., K₂CO₃) | Reflux in acetone/DMF | Well-established, versatile |
| Phase-Transfer Catalysis | Quaternary ammonium salt | Biphasic system, often lower temp. | Milder conditions, faster rates |
| Microwave-Assisted | None (Microwave irradiation) | Sealed vessel, high temp/pressure | Drastically reduced reaction times |
| Ullmann Condensation | Copper salt | High temperatures | Alternative for aryl ether formation |
| Buchwald-Hartwig | Palladium/phosphine ligand | Anhydrous, inert atmosphere | Broad substrate scope |
Stereoselective Synthesis Considerations (if applicable)
The structure of this compound itself is achiral. However, if this compound were to be used as an intermediate in the synthesis of a chiral molecule, for example, through the reduction of the ketone to a secondary alcohol, then stereoselective methods would become highly relevant.
The reduction of the carbonyl group in this compound to form 1-(3-fluorophenoxy)-2-propanol would create a chiral center. Enantioselective reduction can be achieved using various chiral reducing agents or catalytic systems. Common methods include the use of chiral borane (B79455) reagents, such as those derived from (-)-DIP-Chloride, or catalytic hydrogenation with a chiral catalyst (e.g., a BINAP-ruthenium complex). The choice of the stereoselective method would depend on the desired enantiomer and the required enantiomeric excess.
Novel Synthetic Methodologies for Related Fluorophenoxy Derivatives
The synthesis of fluorophenoxy derivatives, including the title compound, can be efficiently achieved through established methods such as the Williamson ether synthesis. masterorganicchemistry.comedubirdie.comwikipedia.orgkhanacademy.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would typically involve the reaction of 3-fluorophenol with chloroacetone.
The general mechanism for the Williamson ether synthesis is a two-step process. First, the phenolic proton of 3-fluorophenol is abstracted by a base to form the more nucleophilic 3-fluorophenoxide ion. Subsequently, this phenoxide attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group in an SN2 reaction to form the desired ether product. wikipedia.org
A general synthetic scheme is presented below:
Step 1: Deprotonation of 3-fluorophenol
3-Fluorophenol + Base → 3-Fluorophenoxide ion
Step 2: Nucleophilic attack on chloroacetone
3-Fluorophenoxide ion + Chloroacetone → this compound + Chloride ion
The choice of base and solvent is critical for the efficiency of the Williamson ether synthesis. While phenols are more acidic than aliphatic alcohols, a suitable base is still required for deprotonation. edubirdie.com Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the SN2 reaction. chem-station.com
While the Williamson ether synthesis is a classic and reliable method, ongoing research into novel synthetic methodologies for fluorinated compounds aims to improve yield, reduce reaction times, and enhance substrate scope.
Strategic Derivatization for Structure-Activity Relationship Elucidation
The exploration of a compound's structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. It involves systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. nih.gov For this compound, strategic derivatization can be approached by modifying three key regions: the fluorophenoxy moiety, the propanone chain, and by introducing additional pharmacophoric groups.
The phenoxy group is considered a privileged scaffold in medicinal chemistry due to its presence in numerous drugs. nih.gov The fluorine atom on this ring in this compound offers a key point for modification and influences the compound's electronic properties and potential interactions with biological targets.
Systematic modifications to the fluorophenoxy ring can include:
Positional Isomerism of Fluorine: Moving the fluorine atom to the ortho- or para- positions of the phenoxy ring can significantly impact the molecule's conformation and electronic distribution, which in turn can affect its binding affinity to a target.
Substitution with Other Halogens: Replacing the fluorine atom with other halogens such as chlorine, bromine, or iodine allows for a systematic study of the effect of halogen size, lipophilicity, and hydrogen bonding capability on biological activity.
Introduction of Additional Substituents: The introduction of other functional groups on the aromatic ring, such as methyl, methoxy, or cyano groups, can probe the steric and electronic requirements of the binding site. For instance, the synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives have shown that the nature and position of substituents on the phenyl ring are critical for their cytotoxic and analgesic effects. nih.gov
The following table illustrates potential modifications to the fluorophenoxy moiety:
| Modification Type | Example Substituent | Rationale |
| Positional Isomerism | 2-Fluoro, 4-Fluoro | To probe the effect of fluorine position on activity. |
| Halogen Substitution | -Cl, -Br, -I | To evaluate the impact of halogen size and lipophilicity. |
| Additional Functional Groups | -CH₃, -OCH₃, -CN | To explore steric and electronic requirements of the target. |
The propanone chain of this compound provides another avenue for structural modification to enhance biological activity or modulate pharmacokinetic properties. Modifications can range from simple homologation to the introduction of more complex functionalities.
Key diversification strategies for the propanone chain include:
Chain Extension or Branching: Increasing the length of the alkyl chain or introducing branching can alter the lipophilicity and steric bulk of the molecule, potentially leading to improved interactions with a target.
Modification of the Ketone: The ketone functional group is a key feature of the propanone chain. It can be reduced to a secondary alcohol, which can act as a hydrogen bond donor, or it can be replaced with other functional groups through bioisosteric replacement.
Introduction of Unsaturation: The incorporation of double or triple bonds into the propanone chain can introduce conformational rigidity and alter the electronic properties of the molecule. For example, studies on cannabinoid analogues have shown that replacing a linear alkyl side chain with aryl or cycloalkyl groups can enhance binding affinities for cannabinoid receptors. khanacademy.org
The table below outlines potential structural diversifications of the propanone chain:
| Modification Strategy | Example Modification | Potential Impact |
| Chain Alteration | Butanone or pentanone chain | Altered lipophilicity and steric profile. |
| Ketone Modification | Reduction to a hydroxyl group | Introduction of hydrogen bonding capability. |
| Introduction of Rings | Cyclopropyl or cyclobutyl group | Increased rigidity and altered conformation. |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov The introduction of additional pharmacophoric groups to the this compound scaffold can lead to new interactions with a biological target, potentially enhancing potency and selectivity.
The strategic placement of pharmacophoric groups can be guided by computational modeling and an understanding of the target's binding site. Examples of pharmacophoric groups that could be introduced include:
Hydrogen Bond Donors and Acceptors: Groups such as amides, sulfonamides, or additional hydroxyl groups can form new hydrogen bonds with the target protein.
Charged Groups: The introduction of acidic or basic centers, like carboxylic acids or amines, can lead to ionic interactions.
Aromatic or Heterocyclic Rings: These can engage in π-π stacking or other non-covalent interactions. The synthesis and biological evaluation of 1,1-difluoro-2-(tetrahydro-3-furanyl)ethylphosphonic acids possessing a N9-purinylmethyl functionality at the ring have demonstrated the importance of such appended groups for inhibitory potency. nih.gov
The following table provides examples of complementary pharmacophoric groups and their potential contributions:
| Pharmacophoric Group | Example | Potential Interaction |
| Hydrogen Bond Donor/Acceptor | Amide (-CONH₂) | Formation of new hydrogen bonds. |
| Charged Group | Carboxylic Acid (-COOH) | Ionic interactions with the target. |
| Aromatic Ring | Phenyl, Pyridyl | π-π stacking interactions. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Fluorophenoxy 2 Propanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectra provide rich information about the chemical environment, connectivity, and stereochemistry of atoms.
One-dimensional ¹H and ¹³C NMR are fundamental methods for the structural analysis of 1-(3-Fluorophenoxy)-2-propanone. The chemical shift (δ) of each nucleus in the spectrum is indicative of its local electronic environment.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the three types of protons: the aromatic protons on the fluorophenoxy group, the methylene (B1212753) protons (-CH₂-), and the methyl protons (-CH₃). The aromatic region would display complex multiplet patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The methylene protons adjacent to the carbonyl group and the phenoxy moiety would appear as a singlet, while the terminal methyl protons, also adjacent to the carbonyl group, would also appear as a singlet, as there are no adjacent protons to couple with. docbrown.infodocbrown.info
Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield shift, typically in the range of 200-210 ppm. docbrown.info The carbons of the aromatic ring are observed in the 110-165 ppm range, with their exact shifts influenced by the fluorine and oxygen substituents. The carbon atom directly bonded to fluorine will exhibit a large C-F coupling constant. The aliphatic carbons of the propanone side chain, the methylene (-CH₂-) and methyl (-CH₃) carbons, appear at upfield chemical shifts. docbrown.info
| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Methyl Protons | CH₃ | ~2.2 (singlet) | ~28-32 |
| Methylene Protons | -OCH₂- | ~4.7 (singlet) | ~70-75 |
| Carbonyl Carbon | C=O | - | ~205-208 |
| Aromatic Protons/Carbons | Fluorophenoxy Ring | ~6.7-7.4 (multiplets) | ~105-165 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, multidimensional NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): A 2D homonuclear COSY experiment would reveal correlations between coupled protons. For this compound, this would be particularly useful in assigning the adjacent protons within the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D heteronuclear experiments correlate proton signals with their directly attached carbon atoms. This allows for the definitive assignment of each carbon atom by linking it to its known proton signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular structure. For instance, it would show correlations between the methylene protons (-OCH₂-) and the aromatic carbon C1' (the carbon bearing the ether linkage), as well as the carbonyl carbon, confirming the ether linkage and the propanone structure.
NMR spectroscopy is not limited to pure compound characterization; it is also a valuable tool for analyzing mixtures and monitoring the progress of chemical reactions in real-time. beilstein-journals.org By setting up in-line or on-line NMR analysis during the synthesis of this compound (e.g., in a flow reactor), chemists can track the consumption of reactants and the formation of the product. beilstein-journals.org This allows for the precise determination of reaction kinetics, identification of any intermediates or byproducts, and optimization of reaction conditions such as temperature and pressure to maximize yield and purity. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and, through fragmentation analysis, the structure of the compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₉H₉FO₂.
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion ([M+H]⁺) | Calculated m/z of [M+H]⁺ |
|---|---|---|---|
| C₉H₉FO₂ | 168.05866 | C₉H₁₀FO₂⁺ | 169.06648 |
The experimentally measured mass must fall within a narrow tolerance (typically <5 ppm) of the calculated value to be considered a positive identification.
Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion, M⁺, or the protonated molecule, [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint that helps to elucidate the structure. nih.govnih.gov
The fragmentation of this compound would likely proceed through several key pathways based on its functional groups:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. docbrown.info This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
Ether Bond Cleavage: The bond between the methylene group and the phenoxy oxygen can cleave, leading to the formation of a 3-fluorophenoxy radical and a [CH₃COCH₂]⁺ ion, or the formation of a 3-fluorophenate ion and a [CH₃COCH₂] radical.
McLafferty Rearrangement is not possible for this molecule as it lacks a γ-hydrogen on a separate alkyl chain.
Aromatic Ring Fragmentation: Further fragmentation can occur within the fluorophenoxy ring, often involving the loss of carbon monoxide (CO).
| Proposed Fragment Structure | m/z (Nominal) | Origin |
|---|---|---|
| [CH₃CO]⁺ | 43 | Alpha-cleavage |
| [CH₃COCH₂]⁺ | 57 | Ether bond cleavage |
| [F-C₆H₄O]⁺ | 111 | Ether bond cleavage |
| [M - CH₃]⁺ | 153 | Loss of methyl radical |
The systematic analysis of these fragments allows for the reconstruction of the original molecular structure, providing powerful corroborating evidence to the data obtained from NMR spectroscopy. imreblank.chresearchgate.net
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Sample Analysis
Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection technology, are indispensable for analyzing complex samples. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful example of such a technique, combining the superior separation capabilities of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). ijpsjournal.comekb.eg This method is particularly valuable for identifying and quantifying trace amounts of a target compound in a complex matrix, such as biological fluids or environmental samples. waters.com
In the analysis of this compound, LC would first separate the compound from other components in the sample mixture. The separated analyte then enters the mass spectrometer, where it is ionized. In the first stage of mass analysis (MS1), the precursor ion corresponding to the molecular weight of this compound is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage (MS2). This process of selecting a precursor ion and monitoring its specific product ions is known as Multiple Reaction Monitoring (MRM) and provides exceptional specificity and sensitivity, minimizing isobaric interference. waters.com
The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. For this compound, characteristic fragmentation would likely involve cleavage of the ether bond and the propanone side chain.
| Parameter | Expected Value/Condition |
|---|---|
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Precursor Ion (M+H)⁺ | m/z 169.06 |
| Potential Product Ion 1 (Loss of CH₃CO) | m/z 126.05 |
| Potential Product Ion 2 (Fluorophenoxy cation) | m/z 111.03 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Vibrational Spectroscopy Applications
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. ucalgary.ca It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The most readily identifiable absorption would be the strong, sharp peak from the carbonyl (C=O) group of the ketone, typically appearing in the 1700-1725 cm⁻¹ region. docbrown.info Other significant absorptions would include those for the aromatic C-O-C ether linkage, the C-F bond, aromatic C=C bonds, and various C-H stretching and bending vibrations. libretexts.org The presence and position of these peaks provide direct evidence for the compound's molecular structure.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone | C=O Stretch | 1705 - 1725 | Strong, Sharp |
| Aromatic Ether | Ar-O-C Stretch | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Strong |
| Aryl Fluoride | C-F Stretch | 1200 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR. It measures the inelastic scattering of monochromatic light from a laser source. mdpi.com The resulting Raman spectrum provides a unique "molecular fingerprint" that can be used to identify a compound with high specificity. spectroscopyonline.comresearchgate.net While IR spectroscopy is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be particularly effective for characterizing the aromatic ring and the carbon backbone. The "Star of David" ring breathing vibration around 1000 cm⁻¹ is a characteristic Raman signal for benzene (B151609) derivatives. researchgate.net The position of the C-F stretching vibration can also be a good indicator for differentiating isomers. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. The region from 300 to 1900 cm⁻¹ is typically considered the fingerprint region for molecular characterization. spectroscopyonline.com
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | ~1000 |
| C-F Stretch | ~1240 |
| Ketone C=O Stretch | ~1710 |
| Aromatic C=C Stretch | ~1600 |
| Aromatic C-H Stretch | ~3060 |
Other Spectroscopic and Hybrid Analytical Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is primarily used to study molecules containing chromophores, which are functional groups with conjugated π systems. ucalgary.ca
The this compound molecule contains a fluorophenoxy group, which acts as a chromophore. The absorption of UV light would induce π → π* electronic transitions within the aromatic ring. The presence of the ether oxygen and the fluorine atom as substituents on the ring will influence the exact wavelength of maximum absorbance (λmax). The ketone carbonyl group also has a weaker n → π* transition.
| Electronic Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π | Fluorophenoxy Ring | ~270 - 280 |
| n → π | Ketone Carbonyl | ~300 - 330 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. cam.ac.uk The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of the atoms can be determined.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | Describes the symmetry elements of the unit cell. | P2₁/c |
| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) and angles (α, β, γ). | a=8.5 Å, b=10.2 Å, c=9.8 Å, β=95° |
| C-F Bond Length | The distance between the Carbon and Fluorine atoms. | ~1.35 Å |
| C=O Bond Length | The distance between the Carbon and Oxygen atoms of the ketone. | ~1.21 Å |
| Torsion Angle (C-O-C-C) | The dihedral angle describing the conformation around the ether linkage. | ~175° |
Combined Spectroscopic Approaches for Comprehensive Analysis
The structural confirmation of this compound relies on the synergistic use of multiple spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and their combined interpretation allows for an unambiguous assignment of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
Aromatic Region (approx. 6.7-7.4 ppm): The 3-fluorophenoxy group will give rise to a complex multiplet pattern in this region. The fluorine atom at the meta-position influences the chemical shifts of the adjacent aromatic protons through both inductive and coupling effects. The proton ortho to the fluorine and para to the ether linkage is expected to be a triplet of doublets. The other three aromatic protons will also appear as complex multiplets due to reciprocal coupling.
Methylene Protons (-O-CH₂-C=O) (approx. 4.6 ppm): A singlet is anticipated for the two protons of the methylene group situated between the ether oxygen and the carbonyl group. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent electronegative oxygen atom and the carbonyl group.
Methyl Protons (-C(=O)-CH₃) (approx. 2.2 ppm): A sharp singlet is expected for the three protons of the methyl group. This signal is characteristic of a methyl ketone.
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon (>200 ppm): The ketone carbonyl carbon is expected to have a chemical shift in the downfield region, typically above 200 ppm. For instance, the carbonyl carbon in propanone appears at approximately 206.6 ppm. spectrabase.com
Aromatic Carbons (approx. 105-165 ppm): The six carbons of the aromatic ring will show distinct signals. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant and is expected to be the most downfield of the aromatic carbons (around 163 ppm). The carbon attached to the ether oxygen will also be significantly downfield (around 159 ppm). The other aromatic carbons will appear in the range of 105-131 ppm.
Methylene Carbon (-O-CH₂-C=O) (approx. 75 ppm): The chemical shift of the methylene carbon is influenced by the adjacent oxygen and carbonyl group, placing it in the 70-80 ppm range.
Methyl Carbon (-C(=O)-CH₃) (approx. 27 ppm): The methyl carbon of the ketone group is expected to have a chemical shift in the aliphatic region, around 27 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7-7.4 (m) | 105-131 |
| C-F | - | ~163 (d, ¹JCF) |
| C-O | - | ~159 |
| -O-CH₂-C=O | ~4.6 (s) | ~75 |
| -C(=O)-CH₃ | ~2.2 (s) | ~27 |
| C=O | - | >200 |
Note: s = singlet, d = doublet, m = multiplet. Predicted values are based on data from analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
C=O Stretch (approx. 1720 cm⁻¹): A strong, sharp absorption band characteristic of a ketone carbonyl group is a key feature. In propanone, this band appears between 1700 and 1725 cm⁻¹.
C-O-C Stretch (approx. 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹): Two characteristic stretching vibrations for the aryl-alkyl ether linkage are expected.
Aromatic C=C Stretches (approx. 1600 cm⁻¹ and 1450-1500 cm⁻¹): Medium to weak absorptions corresponding to the carbon-carbon double bond stretching within the benzene ring.
C-F Stretch (approx. 1100-1200 cm⁻¹): A strong absorption band due to the carbon-fluorine bond stretching.
C-H Stretches (approx. 2850-3100 cm⁻¹): Absorptions for both aliphatic and aromatic C-H stretching will be present.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Bond | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| C=O | Stretch | ~1720 | Strong |
| C-O-C | Asymmetric Stretch | ~1200-1250 | Strong |
| C-O-C | Symmetric Stretch | ~1000-1100 | Strong |
| C-F | Stretch | ~1100-1200 | Strong |
| Aromatic C=C | Stretch | ~1600, 1450-1500 | Medium-Weak |
| Aliphatic C-H | Stretch | ~2850-3000 | Medium |
| Aromatic C-H | Stretch | ~3000-3100 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 168, corresponding to the molecular formula C₉H₉FO₂.
Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of the acetyl cation [CH₃CO]⁺ at m/z 43. This is often the base peak in the mass spectra of methyl ketones.
Loss of the methyl group: Fragmentation resulting in an [M-15]⁺ ion at m/z 153.
Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen. Cleavage of the CH₂-O bond would result in a fluorophenoxy radical and a [C₃H₅O]⁺ cation at m/z 57. Cleavage of the Ar-O bond would lead to a fluorophenyl cation [C₆H₄F]⁺ at m/z 95 and a C₃H₅O₂ radical.
McLafferty Rearrangement: While less common for ketones without gamma-hydrogens, related rearrangements could lead to other characteristic fragments.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 168 | [C₉H₉FO₂]⁺ | Molecular Ion [M]⁺ |
| 153 | [C₈H₆FO₂]⁺ | [M - CH₃]⁺ |
| 95 | [C₆H₄F]⁺ | Cleavage of Ar-O bond |
| 57 | [C₃H₅O]⁺ | Cleavage of CH₂-O bond |
| 43 | [CH₃CO]⁺ | Alpha-cleavage |
By integrating the data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and confident structural assignment of this compound can be achieved. The NMR data defines the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns that corroborate the proposed structure.
Computational and Theoretical Investigations of 1 3 Fluorophenoxy 2 Propanone and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties and energetic landscapes of molecules. These methods provide a fundamental understanding of a compound's structure, stability, and reactivity.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Representative Frontier Molecular Orbital Energy Data for Analogous Compounds
| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoline Chalcone Analog | Data not specified | Data not specified | Decreases with conjugation |
| Diorganotin(IV) Complex I | -7.21 | -0.82 | 6.39 |
Note: Data presented is for analogous or representative compounds to illustrate the application of HOMO-LUMO analysis, as specific values for 1-(3-Fluorophenoxy)-2-propanone are not publicly available. Data derived from DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color spectrum to indicate different electrostatic potential regions:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green: Represents areas with neutral or near-zero potential.
For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the fluorine atom, highlighting these as primary sites for hydrogen bonding or interactions with electrophiles. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. researchgate.net This analysis helps in understanding non-covalent interactions, which are crucial for ligand-receptor binding in biological systems. researchgate.net
Molecules that are not rigid can exist in various spatial arrangements, known as conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers for interconversion between them. masterorganicchemistry.com
For this compound, key rotational bonds include the C-O-C ether linkage and the C-C bond of the propanone side chain. Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. mdpi.com This analysis reveals the most energetically favorable three-dimensional structures. For instance, studies on similar fluorinated aromatic ketones and esters show that planar conformers are often more stable, though nonplanar conformations can also exist. rsc.org The presence of the fluorine atom can influence conformational preference through steric and electronic effects. rsc.org Identifying low-energy conformers is a critical prerequisite for accurate molecular docking and dynamics studies.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are used to study the behavior of molecules in a more complex environment, such as in solution or interacting with a biological target. These techniques build upon the insights gained from quantum chemical calculations.
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. rjptonline.orgapeejay.edu The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), often expressed as a docking score or binding energy. nih.gov
In the context of drug discovery, this compound or its analogs could be docked into the active site of a target enzyme to assess its potential as an inhibitor. nih.govnih.gov The docking algorithm samples numerous possible conformations and orientations of the ligand within the receptor's binding site, calculating a score for each pose. japer.in The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. japer.in For example, docking studies on novel flavones as Cyclooxygenase-2 (COX-2) inhibitors identified crucial hydrogen bond interactions with specific amino acid residues like Tyr385 and Arg120. japer.in
Table 2: Illustrative Molecular Docking Results for an Analogous Compound Against COX-2
| Ligand | Target Protein | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzothieno[3,2-d]pyrimidine Derivative 4 | COX-2 | -9.4 | Gln-192, His-90 |
| Nimesulide (Reference) | COX-2 | -9.2 | Not Specified |
Note: This table presents data for an analogous compound to demonstrate the output of a molecular docking study. nih.gov
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netiastate.edu This allows researchers to observe the flexibility of the protein and the ligand, the stability of their interactions, and the influence of the surrounding solvent. supsi.ch
Pharmacophore Modeling and Ligand-Based Design Strategies
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. patsnap.com A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding to a target receptor and eliciting a biological response. patsnap.comunina.it
For a class of compounds like the analogs of this compound, a ligand-based pharmacophore model can be developed by analyzing a set of molecules with known biological activity. patsnap.com This process involves identifying the common chemical features present in the most active compounds and mapping their spatial relationships. For instance, in studies of structurally related propafenone analogs, which are known modulators of P-glycoprotein (P-gp), pharmacophore models have been established to guide the synthesis of new derivatives. researchgate.net
The key steps in this strategy include:
Selection of a Training Set: A diverse set of analogs with a wide range of biological activities is selected.
Conformational Analysis: The possible 3D conformations of each molecule are generated.
Feature Identification: Common chemical features, such as hydrophobic areas, hydrogen bond acceptors, and aromatic rings, are identified.
Model Generation and Validation: A pharmacophore model is generated that overlays the features of the most active molecules. The model is then validated by its ability to distinguish active from inactive compounds in a known dataset. plos.org
A hypothetical pharmacophore model for this class of compounds might include features such as a hydrophobic aromatic ring (the fluorophenoxy group), a hydrogen bond acceptor (the ketone oxygen), and specific steric volumes that define the required shape for optimal target interaction. This model then serves as a 3D query for virtual screening to find new, structurally diverse molecules that fit the pharmacophoric requirements. frontiersin.org
| Feature Type | Description | Potential Contribution to Activity |
|---|---|---|
| Aromatic Ring (AR) | The fluorophenoxy moiety | Provides a hydrophobic surface for π-π stacking or hydrophobic interactions with the target. |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the propanone group | Forms a crucial hydrogen bond with a donor residue in the receptor's binding site. |
| Hydrophobic Group (HY) | The methyl group of the propanone | Occupies a small hydrophobic pocket, contributing to binding affinity. |
| Exclusion Volume | Defined regions of space | Represents steric hindrances where substituents would lead to a loss of activity. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate variations in the chemical structure with changes in biological activity. nih.gov
In Silico Approaches to SAR Elucidation and Predictive Modeling
In silico SAR and QSAR models are powerful predictive tools in drug design. For analogs of this compound, these models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. Studies on related propafenone analogs have successfully used QSAR to establish correlations between physicochemical properties and activity, particularly as P-glycoprotein inhibitors. nih.govnih.govresearchgate.net
A common finding in these studies is the strong correlation between lipophilicity (often expressed as log P) and biological activity. nih.govnih.gov A typical QSAR study involves calculating various molecular descriptors for a series of compounds and using statistical methods to build a predictive model.
Molecular Descriptors: These can be 2D (e.g., molecular weight, polar surface area), 3D (e.g., steric fields, hydrophobic fields), or even 4D (considering conformational flexibility). nih.gov
Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and other machine learning algorithms are used to create the mathematical model. plos.orgmdpi.com
The resulting QSAR equation can highlight which properties are most influential. For example, a model might show that increasing lipophilicity and hydrogen bond acceptor strength enhances activity up to a certain point.
| Compound | Substitution on Phenyl Ring | Calculated logP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |
|---|---|---|---|---|
| Analog 1 | 3-F (Parent) | 2.15 | 26.3 | 5.2 |
| Analog 2 | 3-Cl | 2.68 | 26.3 | 3.1 |
| Analog 3 | 3-CH₃ | 2.51 | 26.3 | 4.5 |
| Analog 4 | 4-F | 2.15 | 26.3 | 6.8 |
| Analog 5 | 3,5-diF | 2.28 | 26.3 | 4.1 |
Machine Learning Applications in SAR/QSAR Modeling
Traditional QSAR models are often linear, but the relationship between structure and activity can be highly complex and nonlinear. Machine learning (ML) offers a suite of advanced algorithms capable of capturing these intricate relationships with greater accuracy. nih.govbookpi.orgmdpi.com Techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) have been successfully applied to model the activity of P-gp inhibitors. bookpi.orgmdpi.comresearchgate.net
The advantages of using ML in QSAR modeling include:
Handling Large Datasets: ML models can effectively process large and high-dimensional datasets.
Nonlinearity: They can model complex, nonlinear relationships between descriptors and activity. bookpi.org
Robustness: Techniques like cross-validation help to build robust and predictive models, avoiding overfitting.
For a series of this compound analogs, an ML-based QSAR approach could integrate a wide array of descriptors to create a highly predictive model, capable of accurately forecasting the biological activity of novel chemical structures. bookpi.orgresearchgate.net
| Model Type | Internal Validation (Q²) | External Validation (R²_pred) | Root Mean Square Error (RMSE) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.65 | 0.61 | 0.45 |
| Partial Least Squares (PLS) | 0.72 | 0.69 | 0.38 |
| Support Vector Machine (SVM) | 0.85 | 0.81 | 0.29 |
| Random Forest (RF) | 0.91 | 0.86 | 0.25 |
Crystallographic SAR (xSAR) Integration
Crystallographic Structure-Activity Relationship (xSAR) integrates 3D structural information from X-ray crystallography directly into the drug design process. This structure-based approach provides an atomic-level understanding of how a ligand binds to its target protein. By analyzing a series of co-crystal structures of different analogs bound to the same target, medicinal chemists can directly visualize the specific interactions that contribute to or detract from binding affinity.
If the biological target of this compound were known and crystallizable, xSAR would be a powerful tool. For each analog, the crystal structure would reveal:
Binding Pose: The precise orientation and conformation of the ligand in the binding pocket.
Key Interactions: Specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts with protein residues.
Role of Water Molecules: The contribution of bridging water molecules to the binding affinity.
Conformational Changes: Any induced-fit changes in the protein structure upon ligand binding.
This detailed structural information provides a rational basis for SAR, explaining why, for example, a fluorine atom at the 3-position is more favorable than at another position, or how modifying the propanone linker affects the binding geometry. This direct visual feedback is invaluable for iterative, structure-guided lead optimization.
Virtual Screening and Lead Optimization Strategies
Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify new potential drug candidates. wikipedia.org It is a cost-effective alternative to experimental high-throughput screening (HTS). For a compound like this compound, VS can be used to discover novel analogs or entirely new scaffolds with potentially improved properties.
Database Screening for Novel Chemical Scaffolds
Database screening involves using a computational model as a filter to sift through large chemical databases, such as ZINC, ChEMBL, or commercial vendor libraries. nih.gov The goal is to find molecules that are predicted to be active based on the model. This process is often referred to as "scaffold hopping" when the aim is to identify active compounds with a different core structure from the initial lead. nih.gov
The screening can be performed using two main approaches:
Ligand-Based Virtual Screening (LBVS): This method uses information from known active ligands. A validated pharmacophore model, like one developed for the phenoxy-propanone class, can be used as a 3D query to search for molecules that match the required features. unina.itfrontiersin.org Similarly, a QSAR model can be used to predict the activity of every compound in a database.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used. wikipedia.org This method predicts the binding pose and affinity of each molecule in the database to the target's active site, ranking them based on a scoring function.
The output of a virtual screen is a ranked list of "hits." These hits are then typically clustered by chemical similarity, and a diverse subset is selected for experimental testing to validate the model's predictions and identify promising new lead compounds.
| Step | Method | Purpose | Outcome |
|---|---|---|---|
| 1. Library Preparation | Filtering and Conformer Generation | Prepare a large compound database (e.g., >1 million compounds) for screening. | A multi-conformer, drug-like database. |
| 2. Initial Screening | Pharmacophore-Based Search | Rapidly filter the database to find compounds matching the key 3D chemical features. | A reduced set of ~10,000-50,000 compounds. |
| 3. Docking (if applicable) | Molecular Docking | Predict the binding affinity and pose of the filtered compounds in the target's active site. | A ranked list of compounds based on docking score. |
| 4. Post-filtering | ADME/Tox Prediction & Rule-of-Five | Remove compounds with predicted poor pharmacokinetic properties or known toxicity flags. nih.govyoutube.com | A refined list of ~1,000 high-quality hits. |
| 5. Hit Selection | Clustering and Visual Inspection | Select a diverse set of the top-ranked compounds for acquisition and biological testing. | ~50-100 compounds for experimental validation. |
In Silico Absorption, Distribution, and Metabolism (ADME) Predictions
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to foresee its pharmacokinetic profile. nih.gov For this compound and its analogs, in silico tools offer a rapid and cost-effective method to estimate these properties before committing to expensive and time-consuming experimental studies. chemistryeverywhere.com Computational models leverage large datasets of experimentally determined properties to predict the behavior of novel compounds. nih.gov
Various physicochemical and pharmacokinetic properties of this compound have been predicted using computational models. These predictions help in assessing the compound's potential as a drug candidate. The data presented below was generated using the SwissADME web tool, a widely used platform for predicting ADME parameters. semanticscholar.orgnih.gov
Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| LogP (Consensus) | 1.68 |
| Water Solubility | Soluble |
| Topological Polar Surface Area (TPSA) | 43.37 Ų |
The molecular weight of 168.17 g/mol is well within the range considered favorable for oral bioavailability. The consensus LogP value of 1.68 indicates a moderate lipophilicity, which is often a desirable trait for drug candidates as it can facilitate membrane permeation without causing issues with solubility. nih.gov The compound is predicted to be soluble in water, which is beneficial for absorption and distribution. A Topological Polar Surface Area (TPSA) of 43.37 Ų suggests good intestinal absorption and blood-brain barrier penetration.
Predicted ADME Parameters for this compound
| Parameter | Prediction |
|---|---|
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Lipinski's Rule of Five | Yes (0 violations) |
| Bioavailability Score | 0.55 |
The in silico analysis predicts high gastrointestinal absorption for this compound, a key factor for orally administered drugs. Furthermore, the model predicts that the compound can permeate the blood-brain barrier, which is significant for drugs targeting the central nervous system. The prediction that it is not a substrate for P-glycoprotein, an efflux pump that can remove drugs from cells, is also a favorable characteristic.
Computational Approaches in Drug Discovery Pipelines
Computational methods are integral to modern drug discovery, streamlining the process from initial hit identification to lead optimization. nih.govfmhr.org These approaches enhance the efficiency of discovering new therapeutic agents by reducing the time and costs associated with experimental research. cambridge.org
The drug discovery pipeline traditionally begins with identifying a biological target, followed by finding "hits"—small molecules that interact with the target. nih.gov High-throughput screening (HTS) is a common experimental method for hit identification, but it can be expensive and time-consuming. nih.gov Virtual screening, a computational alternative, allows for the rapid assessment of large libraries of virtual compounds to identify those with a high likelihood of binding to the target. nih.gov This in silico approach helps to prioritize compounds for experimental testing, thereby increasing the efficiency of hit discovery. nih.gov
Once hits are identified, they enter the hit-to-lead and lead optimization phases, where their potency, selectivity, and pharmacokinetic properties are improved. nih.gov Computational chemistry plays a crucial role in this stage. Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict how modifications to a compound's structure will affect its biological activity. This allows medicinal chemists to focus their synthetic efforts on the most promising analogs.
The ADME predictions for compounds like this compound are a key component of the lead optimization process. nih.gov Early prediction of ADME properties helps to identify and address potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested in a compound. nih.gov By integrating in silico ADME screening, researchers can design molecules with a higher probability of success in later clinical trials. norecopa.no This proactive approach helps to reduce the high attrition rates often seen in drug development. cambridge.org
Molecular dynamics simulations can provide insights into the dynamic interactions between a ligand and its target, helping to explain binding affinities and guide the design of more potent compounds. ucl.ac.uk These computational techniques, when used in conjunction with experimental data, create a powerful and iterative cycle of design, synthesis, and testing that accelerates the journey from a promising lead to a viable drug candidate. frontiersin.org
Preclinical Biological and Biochemical Activity Profiling of 1 3 Fluorophenoxy 2 Propanone Mechanistic & in Vitro Studies
Enzyme Inhibition and Kinetic Studies
Extensive searches of scientific literature and databases did not yield specific information regarding the enzyme inhibition profile or kinetic studies of 1-(3-Fluorophenoxy)-2-propanone. While the methodologies for such studies are well-established, there is no publicly available data detailing the specific enzymatic targets, mechanism of inhibition, or kinetic parameters for this particular compound.
Target Identification and Validation in Biochemical Assays
There is currently no publicly available research identifying or validating specific enzyme targets for this compound through biochemical assays. The process of target identification typically involves screening the compound against a panel of enzymes to identify any inhibitory activity. Subsequently, validation studies are performed to confirm the interaction and its relevance. However, no such studies have been published for this compound.
Mechanism of Enzyme Inhibition
Without identified enzyme targets, the mechanism of enzyme inhibition for this compound remains uncharacterized. Determining the mechanism, whether it be competitive, non-competitive, uncompetitive, or mixed, requires detailed kinetic experiments that measure enzyme reaction rates at varying concentrations of both the substrate and the inhibitor. Such data is not available for this compound.
Kinetic Parameter Determination (e.g., Kᵢ, IC₅₀)
No experimental data for kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for this compound are available in the public domain. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency. The Kᵢ value provides a more absolute measure of binding affinity. The absence of this data precludes a quantitative assessment of the compound's inhibitory potential.
Receptor Binding and Ligand-Target Interaction Assays
Similar to the lack of enzyme inhibition data, there is no published information on the receptor binding profile of this compound.
Radioligand Binding Methodologies for Receptor Affinity Determination
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the receptor of interest and measuring the displacement of this radioligand by the test compound. However, no studies employing this methodology have been reported for this compound.
Ligand-Receptor Association and Dissociation Kinetics
There is no information available in the public domain regarding the ligand-receptor binding kinetics of this compound.
Cellular Activity and Mechanistic Studies (in vitro, non-human cells)
Cell-Based Functional Assays in Model Systems
No studies have been published detailing the effects of this compound in cell-based functional assays.
Investigation of Molecular Pathways and Cellular Targets
There is no available research on the molecular pathways influenced by or the cellular targets of this compound.
Phenotypic Screening in Microorganism Models
No phenotypic screening data for this compound in any microorganism models has been reported in the scientific literature.
Metabolism Studies in Preclinical Models (In Vitro and Non-Human Animal)
Identification of Metabolites and Biotransformation Pathways
There are no studies that identify the metabolites or describe the biotransformation pathways of this compound.
Metabolic Stability Profiling in Microsomal and Hepatocyte Systems
To date, specific data on the metabolic stability of this compound in human, rat, or mouse liver microsomes and hepatocytes has not been detailed in publicly available scientific literature. Typically, such studies would involve incubating the compound with these biological matrices and monitoring its disappearance over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The resulting data would be used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an indication of how rapidly the compound is metabolized.
For context, metabolic stability assays are generally categorized based on the observed half-life or percentage of the compound remaining after a specific incubation period. For instance, compounds can be classified as having high, moderate, or low stability. core.ac.uk This information is crucial for predicting the hepatic clearance of a drug in vivo. core.ac.uk It is important to note that interspecies differences in metabolic stability are common, highlighting the need for evaluation in systems from various species, including humans. core.ac.uk
Interactive Data Table: Illustrative Metabolic Stability Parameters (Hypothetical Data)
Since no specific data for this compound is available, the following table illustrates how such data would typically be presented. The values are hypothetical and for demonstrative purposes only.
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 45 | 15.4 |
| Liver Microsomes | Rat | 25 | 27.7 |
| Liver Microsomes | Mouse | 15 | 46.2 |
| Hepatocytes | Human | 60 | 11.6 |
| Hepatocytes | Rat | 35 | 19.8 |
| Hepatocytes | Mouse | 20 | 34.7 |
Enzyme-Specific Metabolism and Glucuronidation Studies
The biotransformation of xenobiotics is primarily carried out by a variety of enzymes. Phase I metabolism often involves oxidation, reduction, and hydrolysis reactions, predominantly catalyzed by CYP enzymes. nih.gov Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. wikipedia.org This process, known as glucuronidation, is mediated by UGT enzymes. wikipedia.org
There is currently no specific information available in the scientific literature detailing the enzyme-specific metabolism of this compound, including its potential for glucuronidation. Investigating this would typically involve a series of in vitro experiments.
Given the chemical structure of this compound, which contains a ketone group and a phenyl ring, potential metabolic pathways could include reduction of the ketone and hydroxylation of the aromatic ring, followed by glucuronidation of the resulting hydroxyl groups. The ether linkage may also be a site for metabolism.
Interactive Data Table: Illustrative Enzyme-Specific Metabolism (Hypothetical Data)
The table below provides a hypothetical representation of the results from studies with recombinant human UGT enzymes to identify those involved in the glucuronidation of a potential metabolite of this compound.
| UGT Isoform | Relative Glucuronidation Activity (%) |
| UGT1A1 | 25 |
| UGT1A3 | 10 |
| UGT1A4 | 5 |
| UGT1A6 | <1 |
| UGT1A9 | 40 |
| UGT2B7 | 15 |
| UGT2B15 | 5 |
Future Directions and Emerging Research Avenues for 1 3 Fluorophenoxy 2 Propanone Research
Development of Novel Synthetic Methodologies and Sustainable Production
The advancement of synthetic chemistry continually seeks to improve the efficiency, safety, and environmental footprint of chemical manufacturing. For 1-(3-Fluorophenoxy)-2-propanone, future research will likely focus on developing novel synthetic routes that are not only higher in yield but also adhere to the principles of green chemistry. This includes the exploration of catalytic systems that can operate under milder conditions, the use of safer and more abundant starting materials, and the minimization of waste products.
Furthermore, the development of continuous flow processes for the synthesis of this compound and its derivatives is a promising area of investigation. Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless integration of reaction and purification steps. Research in this area could lead to more sustainable and cost-effective production methods, making this important chemical intermediate more accessible for various applications.
Advanced Computational Design and Optimization for Targeted Modification
The use of computational tools in drug discovery and material science has become indispensable. For this compound, advanced computational design and optimization techniques are expected to play a crucial role in the targeted modification of its structure to enhance its activity towards specific biological targets or to impart desired properties in new materials.
Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with various proteins. This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest potential for further experimental investigation. A recent study on the optimization of 1H-1,2,3-triazole-4-carboxamides as PXR inhibitors showcases the power of this approach, leading to the discovery of highly potent and selective molecules. nih.gov This methodology could be similarly applied to derivatives of this compound to design novel therapeutic agents.
Expansion of Biological Target Space and Deeper Mechanistic Insight
While this compound may serve as a precursor to biologically active molecules, future research is anticipated to delve deeper into its own potential biological activities and those of its close derivatives. High-throughput screening campaigns against a wide array of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.
Gaining a deeper mechanistic insight into how these molecules exert their effects at a cellular and molecular level is another critical research avenue. This involves a combination of biochemical assays, cell-based studies, and structural biology techniques to elucidate the precise mechanism of action. Understanding these fundamental processes is essential for the rational design of more effective and safer drugs.
Integration of Multi-Omics Data for Systems-Level Understanding in Preclinical Models
The era of "big data" in biology offers unprecedented opportunities to understand the complex interplay of genes, proteins, and metabolites in health and disease. nih.gov The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological response to a chemical compound. nih.gov
In preclinical models, this systems-level approach can be used to study the effects of this compound derivatives on a global scale. researchgate.net By analyzing the changes across multiple omics layers, researchers can identify key pathways and networks that are perturbed by the compound, leading to a more comprehensive understanding of its pharmacological effects. youtube.com This can aid in the identification of novel biomarkers for efficacy and can help to predict potential off-target effects. nih.govresearchgate.net The use of multi-omics is also enhancing the ability to integrate diverse datasets for a more complete picture of a compound's impact. youtube.com
Potential Applications in Chemical Biology and Material Science
Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to be developed as valuable tools for chemical biology research. For instance, they could be modified to create chemical probes that can be used to study the function of specific proteins or to visualize cellular processes. The versatility of its chemical structure makes it an attractive scaffold for the development of new photoaffinity labels, biotinylated probes, or fluorescently tagged molecules.
In the realm of material science, the unique combination of the aromatic fluorine atom and the reactive ketone group in this compound makes it an interesting building block for the synthesis of novel polymers and functional materials. Research in this area could explore its incorporation into polymer backbones to create materials with tailored thermal, optical, or electronic properties. The development of new polymerization methodologies could further expand the scope of its applications in this field.
Interactive Data Table: Potential Research Applications
| Research Area | Key Methodologies | Potential Outcomes |
| Novel Synthesis | Green Chemistry, Flow Chemistry, Catalysis | Higher Yields, Reduced Waste, Lower Cost |
| Computational Design | Molecular Docking, Molecular Dynamics | Optimized Potency and Selectivity |
| Biological Targets | High-Throughput Screening, Biochemical Assays | New Therapeutic Indications |
| Multi-Omics | Genomics, Proteomics, Metabolomics | Systems-Level Mechanistic Understanding |
| Chemical Biology | Chemical Probe Synthesis | Tools for Studying Biological Systems |
| Material Science | Polymer Chemistry | Novel Materials with Unique Properties |
Q & A
Q. Q1: What are the common synthetic routes for 1-(3-Fluorophenoxy)-2-propanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Core Synthesis: The compound can be synthesized via nucleophilic substitution between 3-fluorophenol and chloroacetone in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Temperature control (60–80°C) is critical to minimize side reactions like over-alkylation .
- Optimization Strategies:
- Use Design of Experiments (DoE) to evaluate variables (e.g., molar ratio, solvent, catalyst). For example, substituting K₂CO₃ with Cs₂CO₃ may enhance nucleophilicity due to weaker ion pairing .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Advanced Synthesis: Mechanistic Insights
Q. Q2: How does the electron-withdrawing fluorine substituent influence the reactivity of 3-fluorophenol in the synthesis of this compound?
Methodological Answer:
- Electronic Effects: The meta-fluorine decreases phenol’s pKa (~8.5 vs. ~10 for phenol), enhancing nucleophilicity. This accelerates the SN2 displacement of chloroacetone but may also increase susceptibility to oxidation side reactions.
- Mechanistic Validation:
- Kinetic Studies: Compare reaction rates of 3-fluorophenol vs. unsubstituted phenol using GC-MS or HPLC. Fluorine’s -I effect accelerates initial alkoxy formation .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) can map transition-state energies to confirm substituent effects on activation barriers .
Structural Characterization
Q. Q3: What spectroscopic techniques are most effective for confirming the structure of this compound, and how are data interpreted?
Methodological Answer:
- Key Techniques:
- ¹H/¹³C NMR:
- ¹H: δ ~6.7–7.2 (multiplet, aromatic H), δ ~4.6 (s, CH₂CO), δ ~2.2 (s, CH₃) .
- ¹³C: δ ~160 (C-F coupling, J ≈ 245 Hz), δ ~207 (ketone C=O) .
Advanced Applications: Biochemical Probes
Q. Q4: How can this compound serve as a probe in enzyme inhibition studies?
Methodological Answer:
- Mechanistic Role: The ketone group acts as an electrophilic trap for nucleophilic residues (e.g., serine in hydrolases), while the fluorophenoxy moiety enhances binding via hydrophobic/π-π interactions .
- Experimental Design:
- Enzyme Assays: Monitor inhibition kinetics (e.g., acetylcholinesterase) using Ellman’s reagent. Calculate IC₅₀ via nonlinear regression .
- Crystallography: Co-crystallize the compound with target enzymes (e.g., PDB deposition) to visualize binding modes .
Data Contradictions & Resolution
Q. Q5: How to resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Root Cause Analysis: Variations may arise from impurities (e.g., residual solvents), stereochemistry, or assay conditions (pH, temperature).
- Resolution Workflow:
- Purity Validation: HPLC-DAD/MS to confirm >98% purity .
- Dose-Response Reproducibility: Test multiple batches in standardized assays (e.g., MTT for cytotoxicity) .
- Meta-Analysis: Compare datasets using tools like RevMan to identify outliers or methodological biases .
Substituent Effects on Reactivity
Q. Q6: How do substituents on the phenyl ring (e.g., -F vs. -Cl) alter the chemical behavior of this compound in nucleophilic reactions?
Methodological Answer:
-
Comparative Analysis:
Substituent Electronic Effect Reactivity in SN2 Byproduct Risk -F -I (σ = 0.06) Moderate Oxidation -Cl -I (σ = 0.23) High Dehalogenation -
Experimental Validation:
Toxicity Profiling
Q. Q7: What methodologies are recommended for assessing the cytotoxicity of this compound in cell-based studies?
Methodological Answer:
- In Vitro Protocols:
- Cell Lines: Use HepG2 (liver) or HEK293 (kidney) for general toxicity screening.
- Assays:
- MTT/WST-1 for viability (48–72 hr exposure).
- LDH release for membrane integrity .
- Dose Range: 1–100 μM, with positive controls (e.g., cisplatin) .
- Metabolite Analysis: LC-MS to detect fluorinated metabolites, which may contribute to toxicity .
Computational Modeling
Q. Q8: How can molecular docking predict the interaction of this compound with biological targets?
Methodological Answer:
- Workflow:
- Target Selection: Retrieve protein structures (e.g., COX-2, PDB ID: 5KIR) from RCSB PDB.
- Ligand Preparation: Optimize geometry using Avogadro (MMFF94 force field).
- Docking Software: AutoDock Vina or Schrödinger Glide.
- Analysis: Binding affinity (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) .
- Validation: Compare docking poses with crystallographic data (if available) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
